molecular formula C18H17F3N2O3S B2866916 N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide CAS No. 2034410-35-8

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2866916
CAS No.: 2034410-35-8
M. Wt: 398.4
InChI Key: BUTWJDDYPGKRRK-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a trifluoromethyl group at the para position of the benzene ring. The sulfonamide nitrogen is linked to a hydroxyethyl chain bearing a 1-methylindole substituent at position 5. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the indole moiety may contribute to interactions with hydrophobic binding pockets in biological targets .

Properties

IUPAC Name

N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-4-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O3S/c1-23-9-8-12-10-13(2-7-16(12)23)17(24)11-22-27(25,26)15-5-3-14(4-6-15)18(19,20)21/h2-10,17,22,24H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUTWJDDYPGKRRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a sulfonamide compound that has garnered attention in pharmaceutical research for its potential biological activities. This article reviews its biological activity, focusing on antimicrobial properties, anti-inflammatory effects, and other pharmacological applications, supported by relevant data and case studies.

Chemical Structure

The compound features a complex structure with the following key components:

  • Indole moiety : Contributes to biological activity through its ability to interact with various biological targets.
  • Trifluoromethyl group : Enhances lipophilicity and metabolic stability.
  • Sulfonamide group : Known for its antibacterial properties.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties.

Microorganism Minimum Inhibitory Concentration (MIC) Mechanism of Action
Staphylococcus aureus15.625 - 62.5 μMInhibition of protein synthesis
Enterococcus faecalis62.5 - 125 μMDisruption of nucleic acid synthesis
Escherichia coli31.108 - 62.216 μMBactericidal effect

The compound was found to be particularly effective against Gram-positive bacteria, showing a bactericidal effect at lower concentrations compared to standard antibiotics like ciprofloxacin .

Anti-inflammatory Properties

In addition to its antimicrobial activity, this compound has shown promising anti-inflammatory effects. It inhibits cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

Assay Type Result
COX-1 InhibitionIC50 = 0.5 μM
COX-2 InhibitionIC50 = 0.25 μM

These results indicate a selective inhibition of COX-2 over COX-1, suggesting potential for reduced gastrointestinal side effects compared to traditional NSAIDs .

Case Study 1: Antimicrobial Efficacy

A study evaluated the efficacy of the compound against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). The compound demonstrated significant biofilm inhibition (MBIC = 62.216 - 124.432 μg/mL), outperforming conventional treatments .

Case Study 2: Anti-inflammatory Effects

In an in vivo model of arthritis, administration of the compound resulted in a significant reduction in paw swelling and inflammatory markers compared to control groups, indicating its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide ()

  • Key Differences : The indole substituent is at position 3 instead of 5, and the core structure is a propanamide rather than a sulfonamide. The fluoro-biphenyl group contrasts with the trifluoromethyl benzene in the target compound.
  • Implications : Positional isomerism of the indole (3 vs. 5) may alter receptor binding specificity, as indole-3-yl derivatives often target serotonin-related pathways, whereas indole-5-yl groups are associated with kinase inhibition .

2-Benzylthio-4-chloro-5-methyl-N-[5-(4-trifluoromethylphenyl)-1,2,4-triazin-3-yl]benzenesulfonamide (Compound 28, )

  • The trifluoromethyl group is on a phenyl ring attached to the triazine, differing from the direct sulfonamide linkage in the target compound.
  • Spectroscopic Data : IR peaks at 1320 cm⁻¹ (SO₂) and NMR signals for SCH₂ (δ 4.32 ppm) highlight distinct electronic environments compared to the hydroxyethyl-indole chain in the target compound .

N-ethyl-4-[1-(4-fluorophenyl)-1H-indazol-5-yl]-3-(trifluoromethyl)benzenesulfonamide ()

  • Key Differences : Replaces the indole with an indazole (additional nitrogen at position 2) and introduces a 4-fluorophenyl group. The ethyl group is directly attached to the sulfonamide nitrogen.
  • Implications : Indazole’s enhanced hydrogen-bonding capacity may improve target affinity, but the fluorophenyl group could reduce solubility compared to the target’s hydroxyethyl chain .
Pharmacological and Functional Comparisons

T0901317 ()

  • Activity: Acts as a retinoic acid receptor-related orphan receptor (ROR) inverse agonist. Its trifluoroethyl and trifluoromethyl groups contribute to high lipophilicity (clogP ~5.2) and receptor selectivity.
  • The indole moiety could confer unique interactions with ROR or related targets .

2.2.2. Beta-3 Adrenoceptor Agonists ()

  • rat receptors). The target compound’s indole and hydroxyethyl groups may mitigate such issues by enhancing human receptor compatibility .
Bioavailability and Metabolic Stability
  • The hydroxyethyl group in the target compound may enhance aqueous solubility compared to T0901317’s trifluoroethyl chain but could increase susceptibility to glucuronidation. In contrast, perfluorinated benzenesulfonamides () exhibit extreme metabolic stability due to C-F bonds but raise environmental concerns .

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